ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a chemical compound with the CAS Number: 306978-89-2. It has a molecular weight of 279.32 and its IUPAC name is ethyl [(9-methyl-4-oxo-4H-pyrido [1,2-a] [1,3,5]triazin-2-yl)sulfanyl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3O3S/c1-3-18-9(16)7-19-11-13-10-8(2)5-4-6-15(10)12(17)14-11/h4-6H,3,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Heterocyclic Synthesis
Synthesis of Polyfunctional Heterocycles : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, a compound related to the target chemical, have been used in the synthesis of various heterocycles like pyran, pyridine, and pyridazine derivatives. These heterocycles have potential applications in pharmaceuticals and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Compound Synthesis : A derivative of the target compound has been used as a building block in synthesizing new heterocycles with potent anticancer activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).
Insecticidal Agent Synthesis : Compounds derived from similar chemical structures have been synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Pharmaceutical Research
Antimicrobial Activity Evaluation : Novel heterocycles synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, structurally related to the target compound, have shown antimicrobial activity, offering potential for pharmaceutical research in developing new antibiotics (Hemdan & Abd El-Mawgoude, 2015).
Antitumor Activity Exploration : Derivatives of related compounds have demonstrated significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), emphasizing their potential in cancer therapy (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antioxidant and Antibacterial Studies
- Antioxidant and Antibacterial Properties : Certain synthesized compounds structurally related to the target chemical have shown excellent antioxidant and antibacterial activities, suggesting their utility in developing new antioxidant and antibacterial agents (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332, which refer to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. Precautionary statements include measures to take in handling and storage, first aid measures, and disposal considerations .
Properties
IUPAC Name |
ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-3-29-19(27)16-13-8-4-5-9-14(13)31-18(16)22-15(26)11-30-20-23-17-12(2)7-6-10-25(17)21(28)24-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHOKTBMNBGMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC=C(C4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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